Bace-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

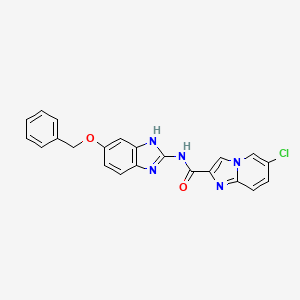

6-chloro-N-(6-phenylmethoxy-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2/c23-15-6-9-20-24-19(12-28(20)11-15)21(29)27-22-25-17-8-7-16(10-18(17)26-22)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,25,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBUEKXIUDQBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N3)NC(=O)C4=CN5C=C(C=CC5=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bace-IN-1: A Technical Guide to its Mechanism of Action as a BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Bace-IN-1, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This document outlines the core mechanism of BACE1, the inhibitory action of this compound, relevant quantitative data, and detailed experimental protocols for assessing BACE1 inhibition.

The Role of BACE1 in the Amyloid Cascade

Beta-secretase 1 (BACE1) is a type I transmembrane aspartyl protease that plays a crucial, rate-limiting role in the production of amyloid-beta (Aβ) peptides.[1][2] In the amyloidogenic pathway, BACE1 initiates the cleavage of the amyloid precursor protein (APP), a ubiquitously expressed transmembrane protein.[3][4] This initial cleavage generates a soluble extracellular fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[3] The C99 fragment is subsequently cleaved by the γ-secretase complex, leading to the generation of Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[4] The Aβ42 isoform is particularly prone to aggregation, forming the amyloid plaques that are a pathological hallmark of Alzheimer's disease.[1]

Given its pivotal role in initiating Aβ production, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels in the brain and potentially slowing the progression of Alzheimer's disease.

This compound: A Potent Imidazo[1,2-a]pyridine-based BACE1 Inhibitor

This compound, also identified as Compound 13 in some literature, is a substituted imidazo[1,2-a]pyridine derivative that acts as a potent inhibitor of BACE1.[5] Its mechanism of action involves binding to the active site of the BACE1 enzyme, thereby preventing the cleavage of APP and reducing the subsequent production of Aβ peptides.

Quantitative Data

The inhibitory potency of this compound against the BACE1 enzyme has been quantified, demonstrating its high affinity and efficacy.

| Compound | Target | Assay Type | IC50 (nM) | Notes |

| This compound (Compound 13) | BACE1 | Enzymatic Assay | 5.4 | Reported to have improved selectivity over Cathepsin D (CatD) and good bioavailability. |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of BACE1 inhibitors. Below are representative protocols for both enzymatic and cell-based assays to determine the efficacy of compounds like this compound.

BACE1 Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay, a common method for measuring BACE1 activity in a purified system.[1][6][7]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of the BACE1 FRET substrate in Assay Buffer.

-

Prepare a series of dilutions of this compound in Assay Buffer containing a constant percentage of DMSO (e.g., 2%). Include a DMSO-only control.

-

Prepare a 2X solution of recombinant human BACE1 enzyme in Assay Buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the this compound dilution (or DMSO control).

-

Add 25 µL of the 2X BACE1 FRET substrate solution to each well.

-

Initiate the reaction by adding 25 µL of the 2X BACE1 enzyme solution to each well. The final reaction volume is 100 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 320 nm and emission at 405 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Aβ Reduction Assay

This protocol outlines a method to assess the ability of a BACE1 inhibitor to reduce the production of Aβ in a cellular context.[8]

Materials:

-

A cell line that overexpresses human APP (e.g., HEK293-APP or SH-SY5Y-APP).

-

Cell culture medium and supplements.

-

This compound (or other test inhibitors) dissolved in DMSO.

-

Lysis buffer.

-

Aβ ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for Aβ40 or Aβ42.

-

BCA protein assay kit.

Procedure:

-

Cell Culture and Treatment:

-

Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle (DMSO) control.

-

-

Sample Collection:

-

Incubate the cells with the inhibitor for a specific period (e.g., 24-48 hours).

-

After incubation, collect the conditioned medium from each well.

-

Lyse the cells in lysis buffer and collect the cell lysates.

-

-

Aβ Quantification (ELISA):

-

Centrifuge the conditioned medium to remove any cellular debris.

-

Perform an ELISA on the conditioned medium to quantify the amount of secreted Aβ40 or Aβ42, following the manufacturer's instructions.

-

-

Protein Normalization:

-

Determine the total protein concentration in the cell lysates using a BCA assay.

-

Normalize the Aβ concentrations from the ELISA to the total protein concentration of the corresponding cell lysate to account for any differences in cell viability or number.

-

-

Data Analysis:

-

Calculate the percent reduction in Aβ production for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value for cellular Aβ reduction by plotting the percent reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Experimental Workflow

Caption: Workflow for enzymatic and cellular BACE1 inhibitor assays.

Mechanism of Action

Caption: this compound binds to the BACE1 active site, inhibiting its function.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. takara.co.kr [takara.co.kr]

- 3. researchgate.net [researchgate.net]

- 4. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

A Technical Guide to the Discovery and Synthesis of BACE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, a prominent class of therapeutic candidates for Alzheimer's disease. The content delves into the scientific rationale for BACE1 inhibition, methodologies for inhibitor discovery and development, detailed synthesis protocols, and the quantitative evaluation of these compounds.

Introduction: BACE1 as a Therapeutic Target in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of AD.[2] BACE1, also known as β-secretase, is a key enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][3][4]

BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[3][4] By inhibiting BACE1, the initial and rate-limiting step in Aβ production can be blocked, thereby reducing the formation of Aβ peptides and their subsequent aggregation into plaques.[1][5] This makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for Alzheimer's disease.[1][6]

Discovery of BACE1 Inhibitors: A Representative Workflow

The discovery of potent and selective BACE1 inhibitors has been a major focus of pharmaceutical research. The general workflow for discovering and developing these inhibitors involves several key stages, from initial hit identification to lead optimization and clinical candidate selection.

Synthesis of a Representative BACE1 Inhibitor

Numerous BACE1 inhibitors have been synthesized and evaluated. One notable example that progressed to clinical trials is Verubecestat (MK-8931). While the specific compound "BACE-IN-1" is not prominently documented in the scientific literature, the synthesis of Verubecestat serves as a representative example of the chemical strategies employed to create potent BACE1 inhibitors.

A gram-scale synthesis for a similar class of oxazine-based BACE1 inhibitors has been described, highlighting key chemical transformations.[7] A crucial step in these syntheses often involves the diastereoselective addition of a methyl group to a cyclic sulfamidate imine and an intramolecular amidine formation to construct the core oxazine ring.[7]

Note: The following is a generalized representation of a synthetic route for an oxazine-class BACE1 inhibitor, inspired by published methods.[7] For the exact, detailed synthesis of a specific proprietary compound, the primary literature from the developing organization should be consulted.

Generalized Synthetic Scheme:

-

Strecker Synthesis: Starting from a substituted acetophenone, an amino acid is prepared via the classical Strecker synthesis.[7]

-

Morpholinedione Formation: The resulting amino acid is then converted into a morpholinedione.[7]

-

Chiral Resolution: The morpholinedione is resolved into its individual enantiomers using chiral chromatography.[7]

-

Trifluoromethyl Group Introduction: The key trifluoromethyl group is introduced, for instance, by the addition of the Ruppert-Prakash reagent.[7]

-

Oxazine Ring Formation: A series of reactions, including halogenation and reduction, leads to the formation of the morpholin-3-one core.[7]

-

Final Modifications: Subsequent steps involve the addition of other necessary functional groups to complete the synthesis of the final inhibitor.

Quantitative Data for BACE1 Inhibitors

The potency and selectivity of BACE1 inhibitors are critical for their therapeutic potential. This data is typically presented as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

| Inhibitor | BACE1 IC50 (nM) | BACE1 Ki (nM) | BACE2 IC50 (nM) | Cathepsin D Ki (nM) | Notes |

| Verubecestat (MK-8931) | 13 | 0.8 | 25 | >10,000 | Data from multiple sources. |

| Inhibitor 5a | 3.5 (EC50) | 2 | Not Reported | Not Reported | A potent inhibitor with an N-benzyl-2-oxopiperazinone moiety.[8] |

| Inhibitor 37 | 140 (cell IC50) | 3.2 | Not Reported | Not Reported | A macrocyclic acyl guanidine inhibitor.[2] |

| Inhibitor 33 | 8.1 (cell IC50) | 7.6 | Not Reported | Not Reported | An aminoxazine-based inhibitor.[2] |

IC50 and Ki values can vary depending on the assay conditions.[9][10][11] It is important to consult the primary literature for specific experimental details.

Experimental Protocols: BACE1 Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against BACE1.

Objective: To measure the IC50 of a test compound for the inhibition of recombinant human BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Assay Preparation: In the 96-well plate, add the assay buffer, the diluted test compound, and the BACE1 enzyme solution. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Normalize the rates relative to the control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

BACE1 Signaling Pathway and Experimental Visualizations

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway.

This pathway highlights how BACE1 initiates the production of Amyloid-beta, which can then aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[3][4]

Conclusion

The development of BACE1 inhibitors represents a rational, mechanism-based approach to treating Alzheimer's disease. The journey from target identification to a clinical candidate is a complex, multidisciplinary endeavor that relies on a deep understanding of the underlying biology, sophisticated chemical synthesis, and rigorous pharmacological evaluation. While clinical trials of some BACE1 inhibitors have faced challenges, the knowledge gained continues to inform the development of new therapeutic strategies for this devastating disease. This guide provides a foundational understanding of the key technical aspects involved in the discovery and synthesis of BACE1 inhibitors for professionals in the field of drug development.

References

- 1. What are BACE inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 4. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BACE-IN-1 (CAS Number 1310347-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BACE-IN-1 (CAS: 1310347-50-2) is a potent, brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, the experimental protocols for its evaluation, and its role within the broader context of BACE1-related signaling pathways.

Core Compound Data

This compound is a small molecule inhibitor designed for high potency against BACE1 and its homolog BACE2.

| Property | Value |

| CAS Number | 1310347-50-2 |

| Molecular Formula | C₁₈H₁₄F₃N₅O₂ |

| Molecular Weight | 389.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (85 mg/mL) |

| BACE1 IC₅₀ (human) | 32 nM |

| BACE2 IC₅₀ (human) | 47 nM |

Table 1: Physicochemical and Biochemical Properties of this compound.[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of BACE1. This inhibition disrupts the amyloidogenic processing of APP, thereby reducing the production of Aβ peptides.

The Amyloidogenic Pathway

The primary mechanism of action of this compound is the interruption of the amyloid cascade. BACE1 initiates this cascade by cleaving APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases the neurotoxic Aβ peptides. By inhibiting BACE1, this compound prevents the formation of C99, thus reducing the substrate for γ-secretase and ultimately lowering Aβ levels.

Downstream Signaling Consequences of BACE1 Inhibition

Beyond the direct impact on Aβ production, the inhibition of BACE1 can influence other signaling pathways. Research on BACE1 knockout and inhibition models suggests potential effects on pathways involved in neuroinflammation and cellular stress.

Experimental Protocols

The evaluation of this compound's potency and efficacy involves a series of in vitro and in vivo experiments.

In Vitro BACE1 Inhibition Assay (FRET-based)

A common method to determine the IC₅₀ of BACE1 inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human BACE1 enzyme and the FRET peptide substrate in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the BACE1 enzyme.

-

Add serial dilutions of this compound to the wells.

-

Initiate the reaction by adding the FRET substrate.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

References

Bace-IN-1 Acetate Free Base (CAS 350228-37-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bace-IN-1, a potent, peptide-based inhibitor of β-secretase 1 (BACE1), an enzyme critically implicated in the pathogenesis of Alzheimer's disease. This document consolidates available data on its biochemical activity, proposed mechanism of action, and relevant experimental methodologies.

Core Compound Data

This compound is a synthetic peptide analogue designed to inhibit the enzymatic activity of BACE1. Its chemical identity and key inhibitory data are summarized below.

| Parameter | Value | Reference |

| CAS Number | 350228-37-4 | [1][2] |

| Synonyms | [Asn670, Sta671, Val672]-Amyloid β Peptide (662-675), KTEEISEVN-{Sta}-VAEF | [1][2] |

| Molecular Formula | C73H118N16O27 | [1] |

| Molecular Weight | 1651.81 g/mol | [1] |

| IC50 (β-secretase) | 25 nM | [1][2][3] |

Mechanism of Action: Targeting the Amyloid Cascade

This compound functions as a competitive inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[4] The accumulation and aggregation of Aβ in the brain are considered central events in the pathophysiology of Alzheimer's disease.[5]

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases the neurotoxic Aβ peptides.[5] By binding to the active site of BACE1, this compound prevents the initial cleavage of APP, thereby reducing the production of Aβ peptides.[4]

The signaling pathway below illustrates the role of BACE1 in the amyloid cascade and the inhibitory action of this compound.

Experimental Protocols

While the precise protocol for determining the IC50 of this compound is not publicly detailed, a representative in vitro BACE1 activity assay using a fluorogenic peptide substrate can be described based on established methodologies.[1][6][7]

In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This biochemical assay measures the ability of an inhibitor to block the cleavage of a synthetic BACE1 substrate.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 peptide substrate (e.g., based on the "Swedish" mutation of APP, often flanked by a fluorophore and a quencher)[7]

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[8]

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare working solutions of BACE1 enzyme and the fluorogenic substrate in Assay Buffer.

-

Assay Setup: To the wells of the 96-well plate, add the BACE1 enzyme solution. Subsequently, add the different concentrations of the this compound dilutions. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or after a fixed incubation period (endpoint assay).[1]

-

Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of this compound compared to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for evaluating a BACE1 inhibitor.

Pharmacokinetic Considerations

-

Poor Oral Bioavailability: Peptides are susceptible to degradation by proteases in the gastrointestinal tract.[2]

-

Limited Blood-Brain Barrier (BBB) Penetration: The size and hydrophilic nature of peptides generally hinder their ability to cross the BBB and reach their target in the central nervous system.[2][9]

-

Short Serum Half-life: Peptides can be rapidly cleared from circulation.[2]

Research into strategies to overcome these limitations for peptide-based BACE1 inhibitors, such as lipid modifications or conjugation to brain shuttle transport systems, is an active area of investigation.[9]

Conclusion

This compound is a potent peptide-based inhibitor of BACE1 with a reported IC50 in the nanomolar range. Its mechanism of action is centered on the direct inhibition of the first enzymatic step in the amyloidogenic pathway, a key target in Alzheimer's disease research. While its in vitro efficacy is clear, the development of peptide-based inhibitors for central nervous system disorders faces significant pharmacokinetic hurdles. The information and protocols provided in this guide are intended to support researchers in the further investigation and characterization of this compound and similar compounds in the pursuit of effective disease-modifying therapies for Alzheimer's disease.

References

- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of BACE1 Activity by a DNA Aptamer in an Alzheimer’s Disease Cell Model | PLOS One [journals.plos.org]

- 5. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Potent and Selective BACE-1 Peptide Inhibitors Lower Brain Aβ Levels Mediated by Brain Shuttle Transport - PMC [pmc.ncbi.nlm.nih.gov]

BACE1 Target Engagement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to assess the target engagement of inhibitors against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease. This document details experimental protocols, presents quantitative data from clinical trials, and visualizes key pathways and workflows.

Introduction to BACE1 and Target Engagement

BACE1 is a transmembrane aspartic protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP). Its enzymatic activity initiates the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Therefore, inhibiting BACE1 is a key strategy in the development of disease-modifying therapies.

Target engagement assays are crucial for drug development as they confirm that a drug candidate interacts with its intended molecular target in a biologically relevant setting. For BACE1 inhibitors, these assays are essential to demonstrate binding to the BACE1 enzyme and to quantify the extent of target modulation, which is often correlated with downstream biomarker changes, such as the reduction of Aβ peptides in the cerebrospinal fluid (CSF).

Key Target Engagement Methodologies

Several key methodologies are employed to investigate BACE1 target engagement, ranging from in vitro enzymatic assays to in vivo imaging techniques. This section details the experimental protocols for some of the most prominent methods.

BACE1 Enzymatic Activity Assays

These assays directly measure the catalytic activity of BACE1 and are fundamental for the initial screening and characterization of inhibitors. A common method involves the use of a fluorogenic peptide substrate.

Experimental Protocol: Fluorogenic BACE1 Activity Assay [1]

This protocol describes the measurement of BACE1 activity in cell or tissue lysates using a fluorogenic substrate based on the principles of Fluorescence Resonance Energy Transfer (FRET).[1]

Materials:

-

BACE1 Extraction Buffer: Commercial lysis buffer (e.g., Invitrogen FNN0021) supplemented with protease and phosphatase inhibitors.

-

BACE1 Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.

-

BACE1 Substrate: A peptide containing the BACE1 cleavage site flanked by a fluorescent donor and a quencher (e.g., Sigma 565758). Prepare a 250 µM stock solution in DMSO.

-

BACE1 Inhibitor Control: A known BACE1 inhibitor (e.g., Sigma S4562) to serve as a negative control. Prepare a 250 µM stock solution in DMSO.

-

Recombinant BACE1: For positive control.

-

96-well black plates.

-

Fluorescence microplate reader.

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissue samples in ice-cold BACE1 Extraction Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup (in a 96-well black plate):

-

Background Well: 50 µL of BACE1 Assay Buffer.

-

Positive Control Well: 46 µL of BACE1 Assay Buffer + 4 µL of recombinant BACE1.

-

Negative Control Well: 44 µL of BACE1 Assay Buffer + 4 µL of recombinant BACE1 + 2 µL of BACE1 Inhibitor Control.

-

Sample Wells: Add 2-50 µL of lysate to each well and adjust the final volume to 50 µL with BACE1 Assay Buffer.

-

Test Compound Wells: Add the BACE1 inhibitor being tested at desired concentrations to sample wells.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of the BACE1 substrate solution to each well.

-

Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex/Em = 325/393 nm) every 5 minutes for 60 minutes.

-

Endpoint Assay: Incubate the plate at 37°C for 30-60 minutes, protected from light. Stop the reaction by adding a stop solution if required by the kit. Measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

For kinetic assays, determine the reaction rate (slope of the fluorescence intensity versus time).

-

For endpoint assays, compare the fluorescence intensity of inhibitor-treated samples to the untreated control to calculate the percent inhibition.

-

Plot percent inhibition against inhibitor concentration to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Protocol: BACE1 Cellular Thermal Shift Assay (CETSA) [2]

This generalized protocol is based on the successful application of CETSA to BACE1 and other membrane proteins.[2][3]

Materials:

-

HEK293 cells or other suitable cell line expressing BACE1.[4][5]

-

Cell culture medium and reagents.

-

BACE1 inhibitor of interest.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., Tris buffer with 1% NP-40 and protease inhibitors).

-

PCR tubes or plates.

-

Thermocycler.

-

Centrifuge.

-

SDS-PAGE and Western blot reagents.

-

Primary antibody against BACE1.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence substrate.

Procedure:

-

Cell Treatment:

-

Culture HEK293 cells to ~80% confluency.

-

Treat the cells with the BACE1 inhibitor at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

-

Heating:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellets in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Protein Extraction:

-

Add lysis buffer to the heated cell suspensions.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Analysis (Western Blot):

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Denature the samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for BACE1.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for BACE1 at each temperature.

-

Normalize the band intensities to a loading control (e.g., GAPDH or actin from unheated samples).

-

Plot the percentage of soluble BACE1 relative to the unheated control against the temperature for both vehicle- and inhibitor-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. The temperature at which 50% of the protein is denatured (Tagg) can be calculated.[2]

-

Positron Emission Tomography (PET) Imaging

PET is a non-invasive in vivo imaging technique that allows for the quantification of target occupancy in the brain. It requires a specific radiolabeled ligand that binds to the target of interest.

Experimental Protocol: In Vivo BACE1 PET Imaging in a Mouse Model [6][7][8][9]

This protocol outlines the general steps for conducting a BACE1 PET imaging study in a mouse model, using a radioligand like [¹⁸F]PF-06684511.[10][11][12]

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) or wild-type mice.

-

BACE1 PET radioligand (e.g., [¹⁸F]PF-06684511).

-

BACE1 inhibitor for blocking studies.

-

Anesthesia (e.g., isoflurane).

-

Small animal PET scanner.

-

CT or MRI scanner for anatomical reference.

-

Tail vein catheter.

-

Blood sampling equipment.

Procedure:

-

Radioligand Synthesis:

-

Synthesize the BACE1 PET radioligand (e.g., [¹⁸F]PF-06684511) according to established radiochemical procedures.

-

-

Animal Preparation:

-

Fast the mouse for 4-6 hours before the scan.

-

Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1.5% for maintenance).

-

Place a catheter in the tail vein for radioligand injection.

-

Position the animal on the scanner bed.

-

-

PET Scan Acquisition:

-

Perform a transmission scan for attenuation correction.

-

Administer the BACE1 inhibitor via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before the radioligand injection for blocking studies.

-

Inject a bolus of the radioligand (e.g., 5-10 MBq of [¹⁸F]PF-06684511) through the tail vein catheter.

-

Acquire dynamic PET data for 60-90 minutes.

-

Acquire a CT or MRI scan for anatomical co-registration.

-

-

Blood Sampling and Metabolite Analysis:

-

Collect arterial or venous blood samples at various time points during the scan to measure the concentration of the radioligand in the plasma and to determine the fraction of unchanged parent compound.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET images with the anatomical CT or MRI images.

-

Delineate regions of interest (ROIs) on the anatomical images for different brain regions (e.g., cortex, hippocampus, cerebellum).

-

Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration against time.

-

Perform kinetic modeling of the TACs using the plasma input function to estimate the total distribution volume (VT), which is an indicator of ligand binding.

-

Calculate the target occupancy by the inhibitor using the following formula: Occupancy (%) = [(VT_baseline - VT_blocked) / VT_baseline] x 100

-

Quantitative Data on BACE1 Target Engagement

The following tables summarize quantitative data from clinical trials of several BACE1 inhibitors, demonstrating target engagement through the reduction of Aβ peptides in the cerebrospinal fluid (CSF).

Table 1: CSF Aβ Reduction with Verubecestat (MK-8931) [13][14]

| Dose | Patient Population | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | Reference |

| 12 mg (daily) | Mild to Moderate AD | 57 | Similar to Aβ40 | [13] |

| 40 mg (daily) | Mild to Moderate AD | 79 | Similar to Aβ40 | [13] |

| 60 mg (daily) | Mild to Moderate AD | 84 | Similar to Aβ40 | [13] |

| 100 mg (single) | Healthy Volunteers | 75 | Similar to Aβ40 | [13] |

| 550 mg (single) | Healthy Volunteers | 92 | Similar to Aβ40 | [13] |

Table 2: CSF Aβ Reduction with Atabecestat (JNJ-54861911) [15]

| Dose | Patient Population | CSF Aβ Reduction (%) | Reference |

| 5 mg/day | Healthy Elderly | ~50 | [15] |

| 30 mg/day | Healthy Elderly | ~80-85 | [15] |

| 50 mg/day | Healthy Elderly | ~90 | [15] |

| 90 mg/day | Healthy Elderly | ~90-95 | [15] |

Table 3: CSF Aβ Reduction with Umibecestat (CNP520)

| Dose | Patient Population | CSF Aβ Reduction | Reference |

| 15 mg and 50 mg | Healthy Participants (≥60 years) | Robust dose-dependent reduction | [16] |

Table 4: CSF Aβ Reduction with Elenbecestat (E2609) [13]

| Dose | Patient Population | Plasma Aβ(1-X) Reduction (%) | CSF Aβ Reduction (%) | Reference |

| 5 mg (single) | Healthy Participants | 52 | - | [13] |

| 800 mg (single) | Healthy Participants | 92 | - | [13] |

| 25 mg (daily) | Healthy Volunteers | 46.2 | - | [13] |

| 50 mg (daily) | Healthy Volunteers | 61.9 | - | [13] |

| 100 mg (daily) | Healthy Volunteers | 73.8 | - | [13] |

| 200 mg (daily) | Healthy Volunteers | 79.9 | - | [13] |

| 400 mg (MAD study) | Healthy Volunteers | - | Up to 85 | [13] |

Table 5: CSF Aβ Reduction with Lanabecestat (AZD3293)

| Dose | Patient Population | CSF Aβ1-40 Reduction (%) | CSF Aβ1-42 Reduction (%) | Reference |

| 20 mg | Early AD | 58.0 | 51.3 | [10] |

| 50 mg | Early AD | 73.3 | 65.5 | [10] |

Visualization of Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key processes related to BACE1 activity and target engagement studies.

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1.

Cellular Thermal Shift Assay (CETSA) Workflow

The diagram below outlines the major steps involved in performing a CETSA experiment to determine BACE1 target engagement.

In Vivo PET Imaging Workflow

This diagram illustrates the key stages of an in vivo PET imaging study to assess BACE1 target occupancy in an animal model.

Conclusion

The methodologies outlined in this guide represent the cornerstone of BACE1 target engagement studies. From initial in vitro enzymatic assays to sophisticated in vivo PET imaging, these techniques provide critical data for the development of BACE1 inhibitors. The quantitative data from clinical trials underscore the successful translation of these preclinical assays to human subjects, demonstrating robust target engagement as evidenced by the significant reduction in CSF Aβ levels. The continued application and refinement of these methods will be instrumental in advancing the next generation of therapies for Alzheimer's disease.

References

- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pelagobio.com [pelagobio.com]

- 4. AD Model: Beta-Secretase Expression Assay tGFP-BACE1 HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]

- 5. innoprot.com [innoprot.com]

- 6. Antibody-Based In Vivo PET Imaging Detects Amyloid-β Reduction in Alzheimer Transgenic Mice After BACE-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibody-Based In Vivo PET Imaging Detects Amyloid-β Reduction in Alzheimer Transgenic Mice After BACE-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PET Imaging in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. PET imaging of beta-secretase 1 in the human brain: radiation dosimetry, quantification, and test-retest examination of [18F]PF-06684511 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a Novel Positron Emission Tomography (PET) Ligand for Imaging β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) in Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 15. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BACE1 Inhibitors

A Focus on Preclinical and Clinical Candidates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β (Aβ) peptides. The development of BACE1 inhibitors has been a significant focus of research, leading to numerous preclinical and clinical candidates. This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of BACE1 inhibitors, using the preclinical compound NB-360 and the clinical trial candidate Verubecestat (MK-8931) as illustrative examples. While specific data for a compound designated "Bace-IN-1" is not extensively available in public literature, the principles and data presented herein are representative of the broader class of BACE1 inhibitors.

Introduction to BACE1 Inhibition

BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP), the first and rate-limiting step in the amyloidogenic pathway. Inhibition of BACE1 is hypothesized to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques, a hallmark of Alzheimer's disease. The development of BACE1 inhibitors has faced challenges, including the need for blood-brain barrier penetration, selectivity over the homologous enzyme BACE2, and potential mechanism-based side effects.[1][2][3]

Pharmacodynamics: Target Engagement and Biological Effects

The primary pharmacodynamic effect of BACE1 inhibitors is the reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.

In Vitro Potency

The inhibitory activity of these compounds is first characterized in enzymatic and cellular assays.

| Compound | Assay Type | Target | IC50/Ki | Reference |

| BACE1-IN-1 | Enzymatic Assay | Human BACE1 | IC50: 32 nM | (Not available in provided search results) |

| BACE1-IN-1 | Enzymatic Assay | Human BACE2 | IC50: 47 nM | (Not available in provided search results) |

| Verubecestat (MK-8931) | Not Specified | BACE1 | Not Specified | [4] |

| NB-360 | Not Specified | BACE1 | Not Specified | [5][6] |

In Vivo Pharmacodynamics: Aβ Reduction

Preclinical and clinical studies demonstrate the dose-dependent reduction of Aβ following administration of BACE1 inhibitors.

Preclinical Data (NB-360 in APPPS1 Mice)

| Treatment Group | Aβ40 Reduction (Forebrain) | Aβ42 Reduction (Forebrain) | Aβ40 Reduction (Plasma) | Reference |

| NB-360 (2 weeks) | 80% | 80% | 70% | [5] |

Clinical Data (Verubecestat in Healthy Adults and AD Patients)

| Dose (Daily) | CSF Aβ40 Reduction | CSF Aβ42 Reduction | CSF sAPPβ Reduction | Reference |

| 12 mg | 57% | Similar to Aβ40 | Similar to Aβ40 | [1] |

| 40 mg | 79% | Similar to Aβ40 | Similar to Aβ40 | [1] |

| 60 mg | 84% | Similar to Aβ40 | Similar to Aβ40 | [1] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of BACE1 inhibitors are critical for achieving sufficient brain exposure to exert their pharmacodynamic effects.

Clinical Pharmacokinetic Parameters of Verubecestat (MK-8931) in Healthy Japanese Adults

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) | t1/2 (hr) | Reference |

| 20 mg (single dose) | 137 | 1.0 | 1790 | 20.3 | [4] |

| 100 mg (single dose) | 781 | 1.0 | 11400 | 22.4 | [4] |

| 450 mg (single dose) | 3380 | 1.5 | 54100 | 24.1 | [4] |

| 80 mg (multiple dose) | 1080 | 1.0 | 13100 (AUC0-24) | 26.5 | [4] |

| 150 mg (multiple dose) | 2000 | 1.0 | 25000 (AUC0-24) | 28.1 | [4] |

Note: Data presented are mean values. Cmax = Maximum plasma concentration, Tmax = Time to maximum plasma concentration, AUC = Area under the plasma concentration-time curve, t1/2 = Half-life.

Experimental Protocols

In Vivo Aβ Lowering Study (Preclinical)

Objective: To determine the effect of a BACE1 inhibitor on brain and plasma Aβ levels in a transgenic mouse model of Alzheimer's disease.

Methodology (Based on NB-360 studies):

-

Animal Model: APPPS1 transgenic mice, which overexpress human APP with the Swedish mutation and a mutant presenilin 1.[5]

-

Drug Administration: The BACE1 inhibitor (e.g., NB-360) is formulated into food pellets at a specified concentration (e.g., 0.5 g/kg of chow). Mice are fed ad libitum with the drug-containing or control chow for a defined period (e.g., 2 weeks).[5]

-

Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture for plasma separation. The brain is rapidly excised, and the forebrain is dissected.

-

Aβ Quantification: Brain tissue is homogenized in appropriate buffers to extract soluble Aβ. Soluble Aβ40 and Aβ42 levels in brain homogenates and plasma are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[5]

-

Data Analysis: Aβ levels in the treated group are compared to the vehicle control group to determine the percentage of Aβ reduction.

Clinical Pharmacokinetic and Pharmacodynamic Study

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a BACE1 inhibitor in healthy human subjects.

Methodology (Based on Verubecestat Phase I trials):

-

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[1][4]

-

Participants: Healthy adult volunteers.

-

Drug Administration: Participants receive single oral doses of the BACE1 inhibitor (e.g., Verubecestat) or placebo. In the multiple-dose cohorts, participants receive the drug or placebo daily for a specified duration (e.g., 14 days).[1][4]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after drug administration to determine plasma concentrations of the inhibitor.

-

Pharmacodynamic Sampling: Cerebrospinal fluid (CSF) is collected via lumbar catheter at baseline and at various time points after dosing to measure concentrations of Aβ40, Aβ42, and soluble APPβ (sAPPβ).[1]

-

Bioanalysis: Plasma and CSF drug concentrations are measured using a validated analytical method (e.g., LC-MS/MS). Aβ and sAPPβ levels are quantified using immunoassays.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data. The percentage change from baseline in CSF biomarkers is calculated to assess the pharmacodynamic effect.

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

Caption: The dual pathways of APP processing.

Preclinical BACE1 Inhibitor Evaluation Workflow

Caption: A typical preclinical development workflow.

Clinical Trial Logic for a BACE1 Inhibitor

Caption: The logical progression of clinical trials.

References

- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Bace-IN-1: A Technical Guide to its Selectivity for BACE1 vs. BACE2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Bace-IN-1, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). This compound, also known as BACE2-IN-1 and compound 3l, demonstrates significant preference for BACE2 over its close homolog, BACE1. This document summarizes the quantitative selectivity data, outlines typical experimental methodologies for determining such selectivity, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory activity of this compound against BACE1 and BACE2 is most precisely described by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.

| Enzyme | Inhibition Constant (Ki) | Selectivity (Fold) |

| BACE1 | 815.1 nM[1][2] | \multirow{2}{*}{~509-fold for BACE2} |

| BACE2 | 1.6 nM[1][2] |

Note: The selectivity is calculated by dividing the Ki of BACE1 by the Ki of BACE2.

Experimental Protocols: Determining BACE1 and BACE2 Inhibition

While the specific experimental protocol used for the initial characterization of this compound is not publicly available, this section outlines a general and widely accepted methodology for determining the inhibitory activity and selectivity of compounds against BACE1 and BACE2. This protocol is based on a Förster Resonance Energy Transfer (FRET) assay, a common method for measuring protease activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., this compound) for recombinant human BACE1 and BACE2.

Materials:

-

Recombinant human BACE1 and BACE2 enzymes

-

Fluorogenic BACE1/BACE2 substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., Sodium Acetate buffer, pH 4.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Microplate reader capable of fluorescence detection

Procedure:

-

Enzyme Preparation: Recombinant BACE1 and BACE2 are diluted to a final working concentration in the assay buffer.

-

Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) without the inhibitor is also prepared.

-

Assay Reaction:

-

Add a fixed volume of the enzyme solution to each well of the 96-well plate.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Incubate the enzyme and compound mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the enzyme separates the fluorophore and the quencher, resulting in an increase in fluorescence.

-

Data Analysis:

-

The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated for each inhibitor concentration.

-

The percentage of inhibition is calculated for each concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis constant (Km) for the enzyme.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: BACE1 and BACE2 cleavage pathways of APP and the selective inhibition by this compound.

Experimental Workflow Diagram

Caption: A typical workflow for a FRET-based enzyme inhibition assay.

References

An In-depth Technical Guide to the Role of BACE1 Inhibition in Aβ Reduction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism by which inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), such as the conceptual Bace-IN-1, lead to a reduction in amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease (AD).[1][2] BACE1 is the rate-limiting enzyme in the production of Aβ, making it a prime therapeutic target for AD.[1][2][3] This document details the underlying signaling pathways, summarizes quantitative data from preclinical and clinical studies of BACE1 inhibitors, and provides standardized experimental protocols for their evaluation.

The Amyloidogenic Pathway and the Role of BACE1

The production of Aβ peptides is initiated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[3][4] BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[1][4] The C99 fragment is then cleaved by γ-secretase, which releases the Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.[4] The Aβ42 isoform is particularly prone to aggregation and is a major component of the amyloid plaques found in the brains of Alzheimer's patients.[4]

BACE1 is a type I transmembrane aspartyl protease.[1][5] Its activity is optimal in acidic environments, such as those found in the Golgi apparatus and endosomes, where it is primarily localized.[1][4] The inhibition of BACE1 is a direct mechanism to reduce the production of Aβ.[3] By blocking the initial cleavage of APP by BACE1, the formation of the C99 fragment is prevented, thereby halting the amyloidogenic cascade.[3] This shunts APP processing towards the non-amyloidogenic pathway, where it is cleaved by α-secretase.[3]

Quantitative Data on BACE1 Inhibitor Efficacy

While specific data for a compound named "this compound" is not publicly available, the effects of several BACE1 inhibitors have been quantified in preclinical and clinical studies. These data demonstrate the potential for significant Aβ reduction.

| Inhibitor | Model System | Aβ Reduction | Reference |

| Verubecestat | Human CSF (mild-to-moderate AD patients) | ~90% reduction in Aβ | [6] |

| NB-360 | APP51/16 transgenic mice | Almost complete blockage of Aβ generation | [7] |

| Generic BACE1 Inhibitors | Human CSF/plasma (asymptomatic, early, or prodromal AD) | Up to 90% reduction in Aβ | [6] |

Experimental Protocols

The evaluation of BACE1 inhibitors involves a series of in vitro and in cellulo assays to determine their potency, selectivity, and mechanism of action.

This assay measures the direct inhibitory effect of a compound on recombinant BACE1 enzyme activity using a fluorescently labeled substrate.

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., (7-methoxycoumarin-4-yl)-acetyl-SEVNLDAEFRK(2, 4-dinitrophenyl)-RRNH2)[8]

-

Assay buffer (e.g., 25 mM acetate buffer, pH 4.5)[8]

-

BACE1 inhibitor (e.g., this compound) at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the BACE1 inhibitor in the assay buffer.

-

Add 15 µg of solubilized membrane proteins containing BACE1 to each well of the microplate.[8]

-

Add the BACE1 inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes at 37°C) to allow for binding to the enzyme.[9]

-

Initiate the reaction by adding 10 µM of the BACE1 FRET substrate to each well.[8]

-

Monitor the increase in fluorescence over time at excitation and emission wavelengths appropriate for the FRET pair (e.g., 320 nm excitation and 420 nm emission).[8]

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

This assay measures the ability of a compound to inhibit Aβ production in a cellular context, typically using cells that overexpress APP.

-

Reagents and Materials:

-

Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)

-

Cell culture medium and supplements

-

BACE1 inhibitor (e.g., this compound) at various concentrations

-

Cell lysis buffer

-

Aβ ELISA kit (for Aβ40 and Aβ42)

-

-

Procedure:

-

Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the BACE1 inhibitor for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium from each well.

-

Lyse the cells to measure total protein concentration for normalization.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a sandwich ELISA.

-

Normalize the Aβ levels to the total protein concentration.

-

Determine the EC50 value by plotting the percent reduction in Aβ against the logarithm of the inhibitor concentration.

-

Other Signaling Pathways and Considerations

While the primary role of BACE1 in AD is related to Aβ production, it also cleaves other substrates that are involved in various physiological processes.[5] For example, BACE1 has been shown to cleave Neuregulin 1 (NRG1), which is involved in myelination, and Jagged 1 (Jag1), which plays a role in the Notch signaling pathway.[5][10] Therefore, long-term inhibition of BACE1 could potentially have off-target effects. Understanding the full spectrum of BACE1 substrates is crucial for developing safe and effective inhibitors.

References

- 1. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualization of APP and BACE-1 approximation in neurons: new insights into the amyloidogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE-1 Activity Assay [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BACE1 regulates hippocampal astrogenesis via the Jagged1-Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BACE-IN-1: A Technical Guide for Investigating the Amyloid Cascade

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BACE-IN-1, a potent inhibitor of Beta-secretase 1 (BACE1), as a tool for studying the amyloid cascade hypothesis in the context of Alzheimer's disease. This document details the mechanism of action, quantitative data, and relevant experimental protocols to facilitate further research and drug development efforts.

Introduction: The Amyloid Cascade and BACE1 Inhibition

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase. BACE1 initiates this process, making it a key therapeutic target for reducing Aβ production.[2] The inhibition of BACE1 is a promising strategy to slow the progression of Alzheimer's disease.[3] this compound is a high brain penetrant BACE1 inhibitor that serves as a valuable chemical tool for investigating the downstream effects of BACE1 inhibition on the amyloid cascade.[4]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that targets the catalytic activity of BACE1. By binding to the enzyme, it prevents the cleavage of APP, thereby reducing the production of Aβ peptides. This interruption of the amyloidogenic pathway allows for the detailed study of the physiological and pathological roles of Aβ.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide comparative data for other relevant BACE1 inhibitors.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) |

| This compound | Human BACE1 | 32[4] |

| This compound | Human BACE2 | 47[4] |

Table 2: Comparative In Vitro and Cell-Based Potency of other BACE1 Inhibitors

| Compound | Assay Type | Target/Cell Line | IC50 (nM) |

| BACE1-IN-13 | Biochemical | BACE1 | 2.9[5] |

| BACE1-IN-13 | Cell-based (hAβ42) | hAβ42 cells | 1.3[5] |

| Elenbecestat (E2609) | Cell-based | Not Specified | ~7[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing BACE1 inhibitors and can be adapted for use with this compound.

In Vitro BACE1 Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on recombinant BACE1 enzyme activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add 10 µL of the BACE1 FRET substrate solution to each well of the microplate.

-

Add 10 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the respective wells.

-

Initiate the reaction by adding 10 µL of the BACE1 enzyme solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Aβ Reduction Assay

This assay determines the ability of this compound to inhibit Aβ production in a cellular context.

Materials:

-

Human neuroblastoma SH-SY5Y cells or other suitable cell line overexpressing APP.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Aβ ELISA kit (for Aβ40 or Aβ42) or electrochemiluminescence assay system

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Collect the conditioned media from each well.

-

Lyse the cells and determine the total protein concentration using a BCA assay to normalize for cell viability.

-

Measure the concentration of Aβ40 or Aβ42 in the conditioned media using an ELISA kit or other sensitive immunoassay according to the manufacturer's instructions.

-

Calculate the percent reduction in Aβ levels for each concentration of this compound and determine the IC50 value.

In Vivo Aβ Reduction Study in an Animal Model

This protocol outlines a general procedure to assess the in vivo efficacy of this compound in reducing brain or cerebrospinal fluid (CSF) Aβ levels in a transgenic mouse model of Alzheimer's disease.

Materials:

-

Transgenic mouse model (e.g., 5XFAD)

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Anesthesia

-

Tools for CSF collection or brain tissue harvesting

-

Aβ ELISA kit

Procedure:

-

Dose a cohort of transgenic mice with this compound at various concentrations and another cohort with the vehicle control.

-

At a specified time point after dosing (e.g., 3, 6, or 24 hours), anesthetize the mice.

-

Collect CSF via the cisterna magna or another appropriate method.

-

Alternatively, or in addition, perfuse the animals and harvest the brain tissue.

-

Homogenize the brain tissue in an appropriate buffer.

-

Measure the levels of Aβ40 and Aβ42 in the CSF or brain homogenates using an ELISA kit.

-

Compare the Aβ levels in the this compound treated groups to the vehicle control group to determine the percentage of Aβ reduction.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of the amyloid cascade and BACE1 inhibition.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Caption: In Vitro BACE1 Inhibition Assay Workflow.

Caption: Cell-Based Aβ Reduction Assay Workflow.

References

- 1. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1-IN-1 | BACE | TargetMol [targetmol.com]

- 5. BACE1-IN-13 | Beta-Secretase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: In Vitro BACE1 Inhibition Assay Using BACE-IN-1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key aspartyl protease in the amyloidogenic pathway.[1][2] It performs the initial and rate-limiting cleavage of the Amyloid Precursor Protein (APP), leading to the generation of amyloid-β (Aβ) peptides.[1][3][4] The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's Disease (AD). Consequently, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying treatments for AD. This application note provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of BACE1 and to determine the inhibitory potential of compounds such as BACE-IN-1.

Principle of the Assay

The BACE1 in vitro assay is a fluorogenic method designed to measure the proteolytic activity of the enzyme. The assay utilizes a specific peptide substrate that is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher absorbs the fluorescence emitted by the donor, resulting in a low fluorescence signal. Upon cleavage of the peptide by BACE1, the donor and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the BACE1 enzymatic activity.

Materials and Reagents

-

Recombinant Human BACE1 Enzyme

-

BACE1 FRET Peptide Substrate (e.g., based on the Swedish mutation of APP, Rh-EVNLDAEFK-Quencher)[5]

-

This compound Inhibitor

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Data Presentation

The inhibitory activity of this compound against BACE1 and the related protease BACE2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Inhibitor | Target | IC50 (nM) |

| This compound | BACE1 | 32 |

| This compound | BACE2 | 47 |

Table 1: Inhibitory activity of this compound against BACE1 and BACE2. Data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) units.[7]

Experimental Protocols

Reagent Preparation

-

BACE1 Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 using acetic acid.[5][6]

-

BACE1 Enzyme Working Solution: Thaw the recombinant human BACE1 enzyme on ice. Just before use, dilute the enzyme to the desired working concentration (e.g., 1 Unit/mL) in cold BACE1 Assay Buffer.[5] Keep the enzyme on ice.

-

BACE1 Substrate Working Solution: Prepare a stock solution of the BACE1 FRET peptide substrate in DMSO (e.g., 1 mg/mL).[6] From the stock, prepare a working solution at the desired concentration (e.g., 750 nM) by diluting in BACE1 Assay Buffer.[5] Protect the substrate solution from light.

-

This compound Inhibitor Stock and Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination. Further dilute these into BACE1 Assay Buffer to the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure

-

Plate Setup: To a 96-well black microplate, add the following components in triplicate:

-

Blank wells: 50 µL of BACE1 Assay Buffer.

-

Positive Control wells (No inhibitor): 40 µL of BACE1 Assay Buffer.

-

Inhibitor Test wells: 30 µL of BACE1 Assay Buffer and 10 µL of the this compound inhibitor dilutions.

-

-

Enzyme Addition: Add 10 µL of the BACE1 enzyme working solution to the Positive Control and Inhibitor Test wells.

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the BACE1 substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 60 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 530-545 nm and an emission wavelength of 570-590 nm.[5] Readings can be taken in kinetic mode every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time.

Data Analysis

-

Subtract the average fluorescence of the Blank wells from all other readings.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well from the kinetic data.

-

Calculate the percentage of BACE1 inhibition for each inhibitor concentration relative to the Positive Control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Caption: BACE1 signaling pathway in amyloid-β generation.

Caption: Experimental workflow for the BACE1 in vitro assay.

References

- 1. Expression of the Alzheimer protease BACE1 is suppressed via its 5′-untranslated region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]